Devimistat

mitochondrial metabolism cancer therapeutics TCA cycle inhibition

First-in-class mitochondrial metabolism disruptor simultaneously inhibiting PDH and KGDH—dual blockade of glucose- and glutamine-derived carbon flux not achievable with DCA (indirect PDH activator) or IACS-010759 (Complex I inhibitor). Supplied as racemic mixture with both enantiomers active. Unique tool for dissecting integrated metabolic responses to dual TCA node inhibition, colorectal cancer synergy studies with irinotecan/5-FU, and biomarker-driven stratification research. Essential for therapeutic window evaluation given its differential cytotoxicity profile.

Molecular Formula C22H28O2S2
Molecular Weight 388.6 g/mol
CAS No. 95809-78-2
Cat. No. B1670322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDevimistat
CAS95809-78-2
SynonymsCPI613;  CPI-613;  CPI 613;  Devimistat
Molecular FormulaC22H28O2S2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
InChIInChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
InChIKeyZYRLHJIMTROTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Devimistat (CPI-613) CAS 95809-78-2: Synthetic Lipoate Analog and Dual Mitochondrial Metabolism Inhibitor for Oncology Research Procurement


Devimistat (CPI-613, CAS 95809-78-2) is a racemic mixture of enantiomers of a synthetic alpha-lipoic acid analogue, rationally designed as a catalytically inert mimic of lipoate catalytic intermediates [1]. It functions as a first-in-class, small-molecule mitochondrial metabolism disruptor that simultaneously inhibits two critical tricarboxylic acid (TCA) cycle enzyme complexes: the pyruvate dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDH) [2]. This dual blockade of both glucose-derived and glutamine-derived carbon flux into the TCA cycle represents a mechanistically distinct approach from other metabolic inhibitors, which typically target a single node or alternate pathways [3]. The compound is supplied as a lyophilized solid, soluble in DMSO (≥19.45 mg/mL) and ethanol (≥93.2 mg/mL), with a recommended storage temperature of -20°C [4].

Devimistat (CPI-613) CAS 95809-78-2: Critical Differentiation from Generic Lipoic Acid Analogs and Other Mitochondrial Inhibitors


Substituting Devimistat with generic lipoic acid analogs or alternative mitochondrial inhibitors is scientifically untenable due to its unique dual-target mechanism and synthetic design. Unlike native alpha-lipoic acid (ALA), which serves as a redox-active cofactor, Devimistat is a non-redox-active, catalytically inert analog that was specifically engineered to disrupt mitochondrial metabolism without participating in redox cycling [1]. While agents like dichloroacetate (DCA) indirectly activate PDH through PDK inhibition (IC50 values of 183 μM for PDK2 and 80 μM for PDK4) , Devimistat directly induces inactivating phosphorylation of the PDH E1α subunit via PDK activation [2]. Similarly, oxidative phosphorylation inhibitors such as IACS-010759 target mitochondrial Complex I with nanomolar potency but do not address KGDH activity, thereby failing to block the glutamine-dependent anaplerotic pathways that sustain tumor metabolism under glucose-limited conditions [3]. Devimistat's simultaneous dual blockade is essential for the metabolic catastrophe required for tumor-selective cytotoxicity, a phenotype not recapitulated by any single-target analog or alternative mitochondrial inhibitor. The compound's racemic nature, with both enantiomers exhibiting antineoplastic activity, further distinguishes it from stereospecific analogs [4].

Devimistat (CPI-613) CAS 95809-78-2: Quantifiable Differential Evidence for Procurement Decision Support


Dual PDH and KGDH Inhibition: Distinct from Single-Target Metabolic Agents

Devimistat uniquely inhibits both the PDH and KGDH complexes simultaneously, a dual-target profile not shared by other clinically investigated metabolic inhibitors. In NCI-H460 lung cancer cells, Devimistat induces inactivating phosphorylation of the PDH E1α subunit via stimulation of PDKs 1 to 4 and rapidly inhibits KGDH function, with both effects confirmed enzymatically [1]. In contrast, dichloroacetate (DCA) indirectly activates PDH by inhibiting PDK isoforms (PDK2 IC50=183 μM, PDK4 IC50=80 μM) but has no direct effect on KGDH activity . Similarly, IACS-010759 potently inhibits mitochondrial Complex I (IC50=1.1 nM in isolated mouse complex I) but does not affect KGDH, leaving glutamine-driven TCA cycle activity intact .

mitochondrial metabolism cancer therapeutics TCA cycle inhibition

Tumor-Selective Cytotoxicity: Differential Resistance in Normal vs. Cancer Cells

Devimistat demonstrates measurable tumor selectivity, with human colonic epithelial cells showing significantly greater resistance compared to colorectal cancer cell lines. In a panel of established colorectal cancer cell lines and patient-derived short-term cultures, Devimistat exerted comparable cytotoxicity independent of genetic and epigenetic status, whereas normal human colonic epithelial cells were more resistant, indicating tumor-selective activity [1]. This selectivity is mechanistically linked to the differential metabolic dependencies of tumor cells versus normal cells, a property not consistently observed with other metabolic inhibitors such as DCA, which can induce peripheral neuropathy due to off-target effects on normal neuronal PDK [2].

tumor selectivity cancer cell metabolism colorectal cancer

In Vivo Xenograft Efficacy: Quantitative Tumor Growth Inhibition in Pancreatic Cancer Model

Devimistat demonstrates potent in vivo anticancer activity in a human pancreatic tumor xenograft model. At a dose of 25 mg/kg, Devimistat produced significant tumor growth inhibition in mice bearing BxPC-3 human pancreatic tumor xenografts compared to vehicle-treated controls . Additionally, Devimistat at 10 mg/kg produced significant tumor growth inhibition of H460 human non-small cell lung carcinoma xenografts, confirming activity across multiple tumor types . This in vivo efficacy profile differentiates Devimistat from alpha-lipoic acid, which requires supraphysiological doses to exert modest antitumor effects in preclinical models [1].

pancreatic cancer xenograft model tumor growth inhibition

Phase III Clinical Outcome: Definitive Lack of Survival Benefit in Metastatic Pancreatic Cancer

The AVENGER 500 phase III trial (NCT03504423) definitively established that the addition of Devimistat to modified FOLFIRINOX (mFFX) does not improve overall survival (OS) compared to standard FOLFIRINOX (FFX) in first-line treatment of metastatic pancreatic adenocarcinoma. In 528 randomized patients, median OS was 11.10 months for Devimistat plus mFFX versus 11.73 months for FFX (HR 0.95 [95% CI, 0.77 to 1.18]; P = 0.655), and median progression-free survival was 7.8 months versus 8.0 months (HR 0.99 [95% CI, 0.76 to 1.29]; P = 0.94) [1]. Grade ≥3 treatment-emergent adverse events with >10% frequency in the Devimistat arm versus control included neutropenia (29.0% vs. 34.5%), diarrhea (11.2% vs. 19.6%), hypokalemia (13.1% vs. 14.9%), and thrombocytopenia (11.6% vs. 13.6%) [2]. This outcome contrasts sharply with early-phase signals of a 61% objective response rate in metastatic pancreatic cancer [3], highlighting the critical importance of phase III confirmation for procurement decisions.

metastatic pancreatic cancer phase III trial overall survival

Synergistic Cytotoxicity with Genotoxic Agents: Combinatorial Potential in Colorectal Cancer

Devimistat demonstrates synergistic cytotoxicity when combined with genotoxic anticancer drugs in colorectal cancer models. Combination treatment of Devimistat with 5-fluorouracil (5-FU) or irinotecan (IT) produced synergistic cell killing in colorectal cancer cells, as quantitatively demonstrated by Combenefit modeling and Chou-Talalay analysis [1]. Mechanistically, this synergism involves downregulation of antiapoptotic genes and accumulation of proapoptotic Bim, which was confirmed by genetic knockdown experiments [2]. In human colorectal cancer xenograft mouse models, Devimistat synergized with irinotecan, resulting in prolonged survival and enhanced therapeutic efficacy [3]. This combinatorial activity distinguishes Devimistat from agents like DCA, for which synergy data with standard chemotherapy is less robust and mechanistically characterized.

colorectal cancer synergistic cytotoxicity combination therapy

Devimistat (CPI-613) CAS 95809-78-2: Evidence-Based Research Application Scenarios for Procurement Planning


Mechanistic Studies of Dual TCA Cycle Inhibition and Metabolic Reprogramming

Devimistat is ideally suited for fundamental research investigating the consequences of simultaneous PDH and KGDH inhibition on cancer cell metabolism. Based on its unique dual-target mechanism confirmed in NCI-H460 cells and enzymatic assays [1], this compound can be used to probe metabolic vulnerabilities arising from combined blockade of glucose- and glutamine-derived carbon entry into the TCA cycle. This application is particularly relevant for studies examining metabolic plasticity, compensatory fuel utilization (e.g., fatty acid oxidation, asparagine metabolism), and the identification of synthetic lethal partners. Unlike DCA, which only indirectly activates PDH , or IACS-010759, which targets Complex I without affecting KGDH , Devimistat provides a unique tool for dissecting the integrated metabolic response to dual TCA cycle node inhibition.

Preclinical Evaluation of Combination Strategies with Genotoxic Chemotherapy

The demonstrated synergistic cytotoxicity of Devimistat with 5-fluorouracil and irinotecan in colorectal cancer models, confirmed by Combenefit modeling and Chou-Talalay analysis [1], supports its use in preclinical studies designed to optimize combination regimens. This scenario is especially relevant for colorectal cancer research, where Devimistat synergized with irinotecan in xenograft models to prolong survival . The Bim-dependent mechanism of synergy provides a rational biomarker framework for patient stratification in translational studies. Procurement for combination studies should be guided by the specific synergy data, as monotherapy applications may not recapitulate the enhanced efficacy observed with genotoxic agent co-administration.

Tumor Selectivity and Therapeutic Window Assessment Studies

Devimistat's differential cytotoxicity profile, showing resistance in normal human colonic epithelial cells while exerting comparable cytotoxicity across colorectal cancer cell lines [1], makes it a valuable tool for studies investigating the therapeutic window of mitochondrial metabolism inhibitors. This application is critical for evaluating the safety margin of metabolic therapies, particularly given the neuropathy concerns associated with alternative agents like DCA . Research programs focused on minimizing normal tissue toxicity while maximizing tumor cell killing will find Devimistat's selectivity profile relevant for comparative analyses of metabolic inhibitor classes.

Biomarker-Stratified Clinical Trial Design and Retrospective Analysis

The definitive negative outcome of the AVENGER 500 phase III trial in unselected metastatic pancreatic cancer patients (HR 0.95 for OS, P = 0.655) [1] underscores the critical need for biomarker-driven patient selection strategies. Devimistat should be procured for retrospective analyses of completed trials (including AVENGER 500 and ARMADA 2000) to identify molecular or metabolic signatures associated with response. Additionally, it is appropriate for preclinical studies aimed at discovering predictive biomarkers (e.g., genetic dependencies on PDH or KGDH activity, metabolic substrate utilization profiles) that could define responsive patient populations for future clinical evaluation. This application acknowledges the compound's established safety profile but redirects research focus toward identifying the subset of patients most likely to derive benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Devimistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.